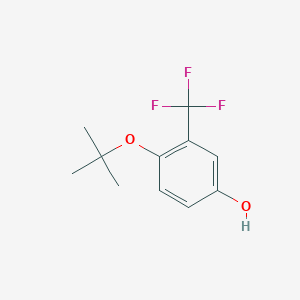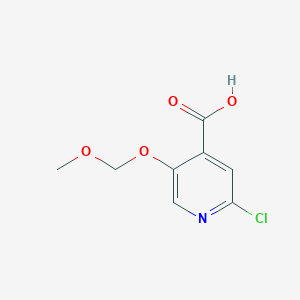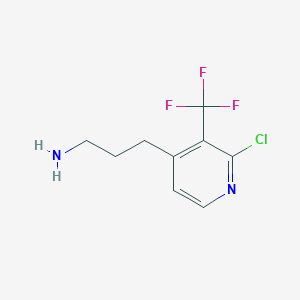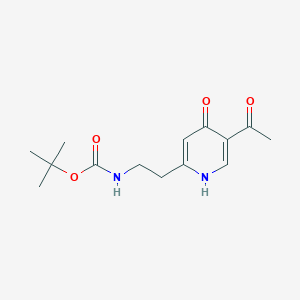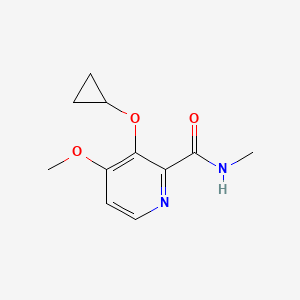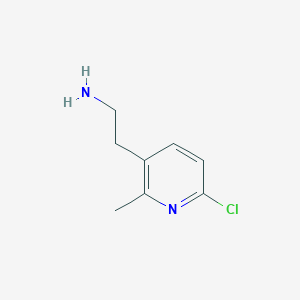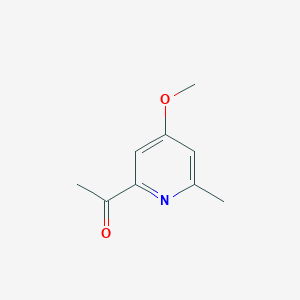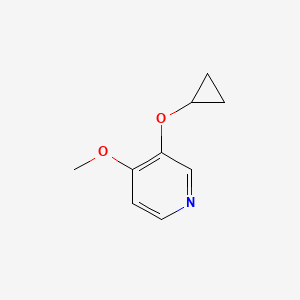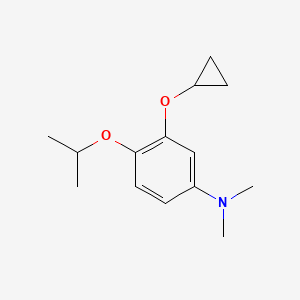
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline: is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.325 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to an aniline ring, with two methyl groups on the nitrogen atom. It is a derivative of aniline and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Cyclopropoxylation: The aniline derivative undergoes a cyclopropoxylation reaction, where a cyclopropoxy group is introduced to the aromatic ring.
N,N-Dimethylation: Finally, the nitrogen atom of the aniline ring is dimethylated using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
科学的研究の応用
Chemistry: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives are investigated for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes and receptors. The cyclopropoxy and isopropoxy groups play a crucial role in modulating the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
類似化合物との比較
- 3-Cyclopropoxy-4-isopropyl-N,N-dimethylaniline
- 4-Cyclopropoxy-3-isopropyl-N,N-dimethylaniline
Comparison: 3-Cyclopropoxy-4-isopropoxy-N,N-dimethylaniline is unique due to the specific positioning of the cyclopropoxy and isopropoxy groups on the aniline ring. This positioning affects its chemical reactivity, binding affinity, and overall properties compared to similar compounds.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
3-cyclopropyloxy-N,N-dimethyl-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H21NO2/c1-10(2)16-13-8-5-11(15(3)4)9-14(13)17-12-6-7-12/h5,8-10,12H,6-7H2,1-4H3 |
InChIキー |
CBSCYVZHTBWMRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)N(C)C)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



